REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C([O:15][B:16](OC(C)C)[O:17]C(C)C)(C)C.C([Li])CCC>C1(C)C=CC=CC=1.C1COCC1>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:2]([B:16]([OH:17])[OH:15])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.94 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
3.94 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
toluene THF
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C1CCOC1
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for additional 30 min at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to to warm up to −20° C.
|
Type
|
CUSTOM
|
Details
|
before quenching with aqueous HCl solution (2 N)
|
Type
|
EXTRACTION
|
Details
|
extracted with THF
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting solid is recrystallized in MeCN yielding the title compound, [M+H]+=173
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |